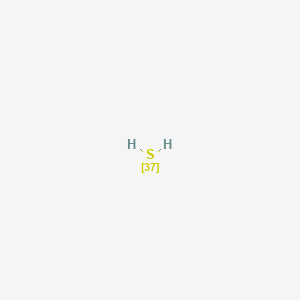

Sulfur-37

Description

Properties

CAS No. |

15753-06-7 |

|---|---|

Molecular Formula |

H2S |

Molecular Weight |

38.987 g/mol |

IUPAC Name |

sulfane |

InChI |

InChI=1S/H2S/h1H2/i1+5 |

InChI Key |

RWSOTUBLDIXVET-BKFZFHPZSA-N |

SMILES |

S |

Isomeric SMILES |

[37SH2] |

Canonical SMILES |

S |

Synonyms |

37S radioisotope S-37 radioisotope Sulfur-37 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Nuclear Properties of Sulfur-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-37 (³⁷S) is a radioactive isotope of sulfur with a short half-life, making it of interest in various scientific and research applications. This technical guide provides an in-depth overview of the nuclear properties of Sulfur-37, including its decay characteristics and the methodologies used to determine these properties. The information is presented in a clear and structured format to serve as a valuable resource for professionals in research, science, and drug development.

Core Nuclear Properties of Sulfur-37

The fundamental nuclear properties of Sulfur-37 are summarized in the table below. These values have been compiled from various nuclear data sources and experimental measurements.

| Property | Value | Unit |

| Half-life (T₁/₂) | 5.05 ± 0.02 | minutes |

| Decay Mode | 100% β⁻ (Beta decay) | - |

| Daughter Nuclide | Chlorine-37 (³⁷Cl) | - |

| Decay Energy (Q) | 4.86513 ± 0.00020 | MeV |

| Atomic Mass | 36.97112550 ± 0.00000021 | u |

| Mass Excess | -26.89642 | MeV |

| Binding Energy per Nucleon | 8.45993545 | MeV |

| Spin and Parity (Jπ) | 7/2⁻ | - |

| Parent Nuclides | Phosphorus-37 (³⁷P), Phosphorus-38 (³⁸P) | - |

Decay Scheme of Sulfur-37

Sulfur-37 undergoes beta decay exclusively, transforming into its stable daughter nuclide, Chlorine-37. The decay process involves the emission of a beta particle (an electron) and an antineutrino. The beta decay of Sulfur-37 can populate various excited states of Chlorine-37, which then de-excite by emitting gamma rays. The primary gamma ray energies and their relative intensities are crucial for the experimental identification and quantification of Sulfur-37.

The decay of Sulfur-37 to Chlorine-37 can be represented by the following nuclear equation:

¹⁶₃⁷S → ¹⁷₃⁷Cl + β⁻ + ν̅ₑ

The beta decay populates several energy levels in Chlorine-37. The most prominent gamma transition following the decay of Sulfur-37 is at approximately 3103 keV.

Gamma Ray Energies and Intensities

The following table details the most significant gamma ray emissions from the de-excitation of Chlorine-37 following the beta decay of Sulfur-37. This data is essential for gamma spectroscopy-based detection and analysis.

| Energy (keV) | Intensity (%) |

| 3103.3 | 99.3 |

| 1726.9 | 0.7 |

Note: The intensities are given as the number of photons per 100 decays of the parent nuclide.

Experimental Protocols

The determination of the nuclear properties of Sulfur-37 involves its production and subsequent measurement of its decay characteristics. The following sections outline the typical experimental methodologies.

Production of Sulfur-37

Sulfur-37 is commonly produced via a neutron-induced reaction on a stable chlorine isotope. The most prevalent method is the ³⁷Cl(n,p)³⁷S reaction . This process involves irradiating a target containing Chlorine-37 with fast neutrons.

Experimental Workflow for Sulfur-37 Production:

Caption: Workflow for the production of Sulfur-37 via the ³⁷Cl(n,p)³⁷S reaction.

Methodology:

-

Target Preparation: A sample enriched in Chlorine-37, often in the form of a stable compound like sodium chloride (NaCl) or carbon tetrachloride (CCl₄), is prepared.

-

Irradiation: The target is placed in a high-flux fast neutron environment, such as that provided by a nuclear reactor or a particle accelerator.

-

Transmutation: The fast neutrons interact with the Chlorine-37 nuclei, inducing the (n,p) reaction, where a neutron is absorbed and a proton is emitted, resulting in the formation of Sulfur-37.

-

Sample Transfer: Due to the short half-life of Sulfur-37, a rapid transfer system is necessary to move the irradiated sample from the irradiation site to the measurement station.

Measurement of Half-life

The half-life of Sulfur-37 is determined by measuring the decrease in its activity over time. This is typically achieved using a radiation detector and a multi-channel analyzer.

Experimental Workflow for Half-life Measurement:

Caption: Workflow for the measurement of the half-life of Sulfur-37.

Methodology:

-

Detection Setup: The irradiated Sulfur-37 sample is placed in front of a high-purity germanium (HPGe) or a sodium iodide (NaI(Tl)) detector.

-

Data Collection: The detector is connected to a multi-channel analyzer (MCA) set to acquire spectra in sequential time intervals. The number of counts in a specific gamma-ray peak characteristic of Sulfur-37 decay (e.g., 3103.3 keV) is recorded for each time interval.

-

Background Subtraction: A background spectrum is acquired without the source to subtract environmental and cosmic-ray induced counts from the sample data.

-

Decay Curve Analysis: The background-subtracted counts per unit time (activity) are plotted against time on a semi-logarithmic scale.

-

Half-life Determination: An exponential decay curve is fitted to the data points. The half-life is then calculated from the decay constant (λ) obtained from the fit, using the formula T₁/₂ = ln(2)/λ.

Gamma Ray Spectroscopy

Gamma-ray spectroscopy is employed to identify the characteristic gamma rays emitted from the daughter nuclide, Chlorine-37, and to determine their energies and intensities.

Logical Diagram for Gamma Ray Identification:

Caption: Logical flow for the identification of gamma rays from Sulfur-37 decay.

Methodology:

-

High-Resolution Detection: An HPGe detector, known for its excellent energy resolution, is used to measure the gamma-ray spectrum from the decaying Sulfur-37 source.

-

Energy Calibration: The detector is calibrated using standard radioactive sources with well-known gamma-ray energies (e.g., ⁶⁰Co, ¹³⁷Cs, ¹⁵²Eu). This allows for the precise determination of the energies of the unknown gamma rays from the Sulfur-37 decay.

-

Efficiency Calibration: The detection efficiency of the setup is determined as a function of energy using the same standard sources. This is crucial for calculating the relative intensities of the observed gamma rays.

-

Spectrum Analysis: The acquired gamma-ray spectrum is analyzed to identify the photopeaks corresponding to the transitions in Chlorine-37. The area under each photopeak is proportional to the intensity of the corresponding gamma ray.

-

Intensity Calculation: The relative intensities of the gamma rays are calculated by correcting the peak areas for the detector efficiency at each respective energy.

Conclusion

This technical guide provides a comprehensive overview of the nuclear properties of Sulfur-37, tailored for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for key nuclear parameters, while the detailed experimental protocols and workflows provide insight into the methodologies used to characterize this isotope. The inclusion of logical diagrams helps to visualize the processes involved in the production and measurement of Sulfur-37. This information is intended to be a valuable resource for any application involving this short-lived radioisotope.

An In-depth Technical Guide to the Half-life and Decay Scheme of Sulfur-37

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear properties of Sulfur-37 (³⁷S), focusing on its half-life and decay scheme. It is intended for researchers, scientists, and professionals in drug development who may utilize radioisotopes in their work. This document details the decay characteristics of ³⁷S, including its mode of decay, energy emissions, and the resulting daughter nuclide. Furthermore, it outlines a representative experimental protocol for the determination of its half-life and the characterization of its decay scheme, providing a foundational understanding of the methodologies employed in nuclear physics to ascertain these properties. All quantitative data is presented in structured tables for clarity and ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Introduction

Sulfur-37 is a neutron-rich radioactive isotope of the element sulfur. Its relatively short half-life and specific decay properties make it a subject of interest in nuclear physics research. Understanding the precise half-life and decay scheme of such isotopes is crucial for various applications, including in the calibration of radiation detectors and for theoretical models of nuclear structure. This guide synthesizes the current evaluated data for ³⁷S and presents it in a detailed and accessible format.

Nuclear Properties and Decay Data of Sulfur-37

Sulfur-37 undergoes 100% beta-minus (β⁻) decay, transforming into Chlorine-37 (³⁷Cl). This process involves the conversion of a neutron into a proton within the nucleus, with the emission of a beta particle (an electron) and an anti-neutrino. The decay is characterized by a specific half-life and the release of energy in the form of the kinetic energy of the beta particle and subsequent gamma radiation from the de-excitation of the daughter nucleus.

Half-life and General Properties

The half-life of Sulfur-37 is a critical parameter for any application. The accepted value, along with other key nuclear properties, is summarized in the table below.

| Property | Value |

| **Half-life (T₁⸝₂) ** | 5.05 ± 0.02 minutes |

| Decay Mode | 100% β⁻ |

| Q-value (β⁻) | 4865.1 ± 0.5 keV |

| β⁻ Decay Energy (Eβ,max) | 4865.1 ± 0.5 keV |

| Spin and Parity (Jπ) | 7/2- |

Table 1: Key Nuclear Properties of Sulfur-37.

Decay Scheme of Sulfur-37

The beta decay of Sulfur-37 populates several excited states of its daughter nucleus, Chlorine-37. These excited states promptly de-excite to the ground state of ³⁷Cl through the emission of gamma rays. The primary gamma transition has an energy of 3103.38 keV. The detailed decay scheme, including the energies and intensities of the emitted gamma rays, is crucial for understanding the nuclear structure of the daughter nucleus.

| Gamma-ray Energy (keV) | Relative Intensity (%) |

| 3103.38 ± 0.10 | 90.0 ± 1.4 |

| 1726.7 (assumed) | 10.0 ± 1.4 |

Table 2: Principal Gamma-ray Emissions from the Decay of Sulfur-37.

The decay scheme can be visualized as a transition from the ground state of ³⁷S to various energy levels of ³⁷Cl, followed by gamma decay to the ³⁷Cl ground state.

Experimental Protocols

Production of Sulfur-37

Sulfur-37 can be produced through various nuclear reactions. A common method is the neutron capture reaction on a stable sulfur isotope, such as ³⁶S, or a transfer reaction. For example, the ³⁶S(d,p)³⁷S reaction, where a deuteron beam impinges on a target enriched in ³⁶S, can be used.

Target Preparation:

-

An enriched target of ³⁶S (e.g., in the form of a stable sulfur compound) is prepared.

-

The target material is deposited on a suitable backing, such as a thin carbon or aluminum foil, to a thickness that optimizes the reaction yield while minimizing the energy loss of the incident and outgoing particles.

Irradiation:

-

The target is placed in a particle accelerator beamline.

-

A deuteron beam with an energy optimized for the ³⁶S(d,p)³⁷S reaction cross-section is directed onto the target.

-

The irradiation time is chosen based on the expected half-life of ³⁷S to achieve a sufficient activity for measurement.

Half-life Measurement

The half-life is determined by measuring the decrease in the activity of the produced ³⁷S over time.

Procedure:

-

Following irradiation, the activated target is swiftly transported to a shielded counting station.

-

A gamma-ray detector, such as a High-Purity Germanium (HPGe) detector, is used to measure the gamma rays emitted from the decay of ³⁷S. The detector is calibrated for energy and efficiency using standard radioactive sources.

-

The characteristic 3103.38 keV gamma ray from the decay of ³⁷S is monitored.

-

The number of counts in the full-energy peak of this gamma ray is recorded in sequential time intervals (e.g., every minute).

-

The data (counts vs. time) is corrected for background radiation and detector dead time.

-

A plot of the natural logarithm of the corrected counts versus time is generated. The data points should fall on a straight line.

-

The slope of this line is equal to the negative of the decay constant (λ).

-

The half-life (T₁⸝₂) is calculated using the formula: T₁⸝₂ = ln(2) / λ.

Decay Scheme Spectroscopy

To establish the decay scheme, a more detailed spectroscopic analysis is required to identify all emitted gamma rays and their coincidences.

Procedure:

-

A high-statistics gamma-ray spectrum of the decaying ³⁷S source is acquired using an HPGe detector.

-

The energies and intensities of all significant gamma-ray peaks are determined.

-

To establish the relationships between the emitted gamma rays, gamma-gamma coincidence measurements are performed. This involves using two or more detectors and recording events where two gamma rays are detected within a very short time window.

-

By analyzing which gamma rays are in coincidence, the cascade of transitions from higher to lower energy states in the daughter nucleus can be constructed.

-

The beta-minus branching ratios to the different excited states of ³⁷Cl are deduced from the intensities of the gamma rays that de-excite these levels, taking into account internal conversion coefficients where applicable.

-

The energy levels of the daughter nucleus are then constructed based on the energies of the observed gamma rays and their coincidence relationships.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the production and measurement of Sulfur-37.

Conclusion

This technical guide has provided a detailed summary of the half-life and decay scheme of Sulfur-37, based on the most current evaluated nuclear data. The quantitative data presented in the tables and the decay scheme diagram offer a clear and concise reference for researchers. Furthermore, the outlined experimental protocols provide insight into the standard methodologies used in nuclear physics to determine these fundamental properties. A thorough understanding of the characteristics of radioisotopes like ³⁷S is essential for their potential application in various scientific and industrial fields.

Unveiling Sulfur-37: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of the radioactive isotope Sulfur-37. The information presented is intended for researchers, scientists, and professionals in drug development who may utilize radiolabeled compounds in their work. This document details the historical context of its discovery, a thorough examination of its synthesis via neutron activation, and its characteristic decay properties.

Discovery of Sulfur-37

The isotope Sulfur-37 was first identified in 1945 .[1] Its discovery was a part of the broader mid-20th-century exploration of radionuclides, driven by the advent of particle accelerators and nuclear reactors. These new technologies allowed for the systematic production and characterization of isotopes that do not occur naturally.

Properties of Sulfur-37

Sulfur-37 is a short-lived, artificial radioisotope of sulfur. Its key nuclear and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Mass Number (A) | 37 |

| Atomic Number (Z) | 16 |

| Neutron Number (N) | 21 |

| Isotopic Mass | 36.97112550(21) u |

| Mass Excess | -26.89642 MeV |

| Nuclear Binding Energy | 313.01761178 MeV |

| Half-life (T½) | 5.05(2) minutes |

| Decay Mode | Beta minus (β⁻) |

| Daughter Nuclide | Chlorine-37 (³⁷Cl) |

| Decay Energy | 4.86513(20) MeV |

| Specific Activity | 3.826760137513 × 10¹⁹ Bq/g |

| Spin and Parity | 7/2- |

Synthesis of Sulfur-37

The primary and most effective method for the synthesis of Sulfur-37 is through the neutron capture reaction of the stable isotope Sulfur-36. This process, known as neutron activation, involves the bombardment of a Sulfur-36 target with neutrons.

The nuclear reaction is as follows:

³⁶S + n → ³⁷S + γ

This can also be written in the abbreviated form: ³⁶S(n,γ)³⁷S .

Experimental Protocol for Synthesis and Characterization

This section outlines a detailed methodology for the production and subsequent characterization of Sulfur-37, based on established nuclear chemistry techniques.

Objective: To produce Sulfur-37 via neutron activation of a Sulfur-36 enriched target and to confirm its identity by measuring its characteristic gamma-ray emission and half-life.

Materials and Equipment:

-

Neutron Source: A source of thermal and epithermal neutrons, such as a nuclear reactor or a particle accelerator (e.g., a Van de Graaff accelerator) capable of producing neutrons through reactions like ³H(d,n)⁴He.

-

Target Material: Highly enriched Sulfur-36 (³⁶S). This is typically in the form of a stable, non-volatile compound, such as elemental sulfur or a metal sulfide (e.g., Ag₂S).

-

Sample Encapsulation: High-purity polyethylene or quartz vials for containing the sulfur target during irradiation.

-

Gamma-Ray Spectrometer: A high-purity germanium (HPGe) detector with associated electronics (preamplifier, amplifier, multichannel analyzer) and data acquisition software.

-

Lead Shielding: To reduce background radiation during gamma-ray measurements.

-

Calibration Sources: Standard gamma-ray sources with well-known energies and intensities (e.g., ⁶⁰Co, ¹³⁷Cs, ¹⁵²Eu) for energy and efficiency calibration of the HPGe detector.

-

Timing Equipment: A precise timer for recording irradiation, cooling, and counting times.

Methodology:

-

Target Preparation:

-

Accurately weigh a few milligrams of the enriched ³⁶S compound.

-

Seal the sample in a clean irradiation vial. For cyclic activation methods, the sample may be pressed into a pellet.

-

-

Irradiation:

-

Place the encapsulated sample in a well-characterized position within the neutron flux.

-

Irradiate the sample for a duration appropriate to the neutron flux and the half-life of ³⁷S. Given the 5.05-minute half-life, an irradiation time of 5-10 minutes is typically sufficient to produce a measurable activity without reaching saturation.

-

Record the exact start and end times of the irradiation.

-

-

Post-Irradiation Handling (Cooling):

-

After irradiation, remove the sample from the neutron field.

-

Allow for a short cooling period (e.g., 1-2 minutes) to allow for the decay of very short-lived activation products that could contribute to the initial background.

-

-

Gamma-Ray Spectroscopy:

-

Place the irradiated sample at a reproducible distance from the HPGe detector.

-

Acquire a series of short, sequential gamma-ray spectra (e.g., 30-second or 1-minute acquisitions) over a period of several half-lives (e.g., 30-40 minutes).

-

Record the start time of each spectral acquisition.

-

-

Data Analysis:

-

Identification of Sulfur-37: Analyze the collected gamma-ray spectra for the presence of the characteristic 3.103 MeV gamma-ray peak, which is the most intense gamma emission from the decay of ³⁷S.

-

Half-life Determination:

-

For each spectrum, determine the net peak area of the 3.103 MeV gamma-ray.

-

Correct the peak areas for the decay time elapsed from the end of irradiation to the midpoint of each counting interval.

-

Plot the natural logarithm of the decay-corrected count rate versus the decay time.

-

Perform a linear regression on the data points. The slope of the line will be equal to the negative of the decay constant (λ).

-

Calculate the half-life using the formula: T½ = ln(2) / λ.

-

-

Visualizing the Processes

To better illustrate the experimental workflow and the nuclear processes involved, the following diagrams are provided.

References

Theoretical Framework for the Application of Sulfur-37 in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur is a fundamental element in a vast array of biological molecules, including amino acids, proteins, and various cofactors. The use of sulfur radioisotopes as tracers has been instrumental in elucidating metabolic pathways and understanding the pharmacokinetics of sulfur-containing drugs. While Sulfur-35 (³⁵S) is a well-established tool in this domain, the unique properties of the short-lived, high-energy beta-emitting isotope, Sulfur-37 (³⁷S), present a compelling theoretical basis for novel research applications, particularly in dynamic metabolic studies and targeted radionuclide therapy. This document provides a comprehensive technical overview of the theoretical underpinnings for utilizing ³⁷S in research, its production, potential experimental workflows, and a comparative analysis of its properties.

Core Properties of Sulfur-37

Sulfur-37 is a radioactive isotope of sulfur characterized by a very short half-life and the emission of high-energy beta particles. These properties distinguish it from the more commonly used Sulfur-35 and suggest a different set of potential applications.

Quantitative Data Summary

The key nuclear and physical properties of Sulfur-37 are summarized in the table below, with comparative data for Sulfur-35.

| Property | Sulfur-37 (³⁷S) | Sulfur-35 (³⁵S) | Data Source(s) |

| Half-life | 5.05 minutes | 87.5 days | [1] |

| Decay Mode | β⁻ (Beta minus) | β⁻ (Beta minus) | [1] |

| Beta Decay Energy (Eβ max) | 4.865 MeV | 0.167 MeV | [1] |

| Daughter Nuclide | Chlorine-37 (³⁷Cl) | Chlorine-35 (³⁵Cl) | |

| Production Method (Example) | ³⁶S(d,p)³⁷S | ³⁵Cl(n,p)³⁵S | [2] |

Theoretical Basis for Application in Research

The distinct characteristics of Sulfur-37 form the foundation for its theoretical application in specialized areas of research, primarily driven by its short half-life and high-energy beta emissions.

Dynamic Metabolic and Pharmacokinetic Studies

The very short half-life of ³⁷S makes it an ideal candidate for investigating rapid biological processes. In drug metabolism studies, a compound radiolabeled with ³⁷S could be administered, and its uptake, distribution, and excretion could be monitored in near real-time using advanced imaging techniques. This allows for the study of metabolic pathways with high temporal resolution, which is not feasible with the long-lived ³⁵S. The rapid decay of ³⁷S also minimizes the long-term radiation dose to the biological system under investigation.

Potential in Targeted Radionuclide Therapy

The high energy of the beta particles emitted by ³⁷S (4.865 MeV) suggests its potential as a therapeutic radionuclide. High-energy beta emitters can deliver a cytotoxic radiation dose to a localized area. If a sulfur-containing molecule with high affinity for a specific biological target, such as a tumor receptor, is labeled with ³⁷S, it could selectively destroy the target cells. The short half-life of ³⁷S would ensure that the radiation dose is delivered quickly, minimizing off-target effects and damage to surrounding healthy tissue. This approach is particularly promising for treating small tumors and micrometastases due to the limited range of beta particles in tissue.

Experimental Protocols (Hypothetical)

Due to the nascent stage of research into Sulfur-37 applications, the following experimental protocols are theoretical and based on established nuclear physics techniques and radiochemical principles.

Production of Sulfur-37 via Deuteron-Induced Reaction

Recent research has indicated the production of Sulfur-37 through a deuteron-induced reaction on a stable Sulfur-36 target. A proposed experimental setup would involve the following steps:

-

Target Preparation: A thin target of enriched Sulfur-36 (³⁶S) is prepared, for instance, by vacuum deposition onto a silver backing.

-

Irradiation: The ³⁶S target is placed in a vacuum chamber and irradiated with a deuteron beam from a particle accelerator, such as a 9MV Tandem Accelerator.

-

Nuclear Reaction: The deuteron beam interacts with the ³⁶S nuclei, inducing a (d,p) reaction, where a deuteron is absorbed and a proton is emitted, resulting in the formation of Sulfur-37.

-

Product Separation and Analysis: The reaction products, including the desired ³⁷S ions, are then guided into a magnetic spectrograph, like the Super-Enge Split-Pole Spectrograph (SE-SPS). The spectrograph separates the ions based on their momentum-to-charge ratio, allowing for the isolation and identification of ³⁷S.[2][3][4][5]

Rapid Radiolabeling of a Target Molecule

Given the 5.05-minute half-life of ³⁷S, any radiolabeling procedure must be extremely rapid and efficient. A hypothetical workflow for labeling a sulfur-containing drug (e.g., a thiouracil derivative) could be:

-

Elution and Conversion: The produced ³⁷S is rapidly eluted from the collection foil of the spectrograph in a suitable chemical form, such as [³⁷S]sulfide or [³⁷S]sulfate.

-

Automated Synthesis: The [³⁷S]-labeled precursor is immediately transferred to an automated synthesis module.

-

Microwave-Assisted Reaction: A rapid, microwave-assisted organic synthesis reaction is employed to incorporate the ³⁷S into the target drug molecule.

-

Rapid Purification: The labeled product is quickly purified using high-performance liquid chromatography (HPLC).

-

Quality Control and Administration: A small aliquot is taken for rapid quality control, and the final radiolabeled compound is administered to the biological system for the intended study.

Visualizations

The following diagrams illustrate the conceptual workflows for the production and application of Sulfur-37.

Challenges and Future Directions

The primary challenge in utilizing Sulfur-37 is its extremely short half-life. This necessitates the co-location of a production facility (a particle accelerator) with the research laboratory where the isotope will be used. Furthermore, the development of exceptionally fast and efficient radiolabeling and purification techniques is critical.

Future research should focus on:

-

Optimizing the production of ³⁷S to achieve higher yields and purity.

-

Developing novel, ultrafast radiolabeling methods suitable for short-lived isotopes.

-

Conducting proof-of-concept studies to validate the theoretical applications of ³⁷S in dynamic imaging and targeted therapy.

-

Exploring the production of ³⁷S through alternative nuclear reactions that may be more amenable to hospital-based cyclotrons.

Conclusion

Sulfur-37, with its unique combination of a short half-life and high-energy beta emission, presents a compelling theoretical basis for advancing research in dynamic biological processes and targeted radionuclide therapy. While significant technical challenges remain, the potential scientific and medical rewards warrant further investigation into the production and application of this promising radioisotope. The development of robust experimental protocols and the validation of its theoretical advantages could open new frontiers in our understanding of sulfur metabolism and the treatment of diseases.

References

- 1. A detailed view on sulphur metabolism at the cellular and whole-plant level illustrates challenges in metabolite flux analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. APS -91st Annual Meeting of the Southeastern Section of the APS - Event - Investigation of Excited States in Sulfur-35 and Sulfur-37 via Deuteron-Induced Reactions [meetings.aps.org]

- 3. fsunuc.physics.fsu.edu [fsunuc.physics.fsu.edu]

- 4. Split-Pole Spectrograph - FSU Fox's Lab Wiki [fsunuc.physics.fsu.edu]

- 5. Nuclear Structure and Nuclear Astrophysics at Florida State University [fsunuc.physics.fsu.edu]

Preliminary Investigations of Sulfur-37 Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the radioisotope Sulfur-37 (³⁷S), focusing on its properties, potential applications, and the significant challenges that currently limit its use in research and drug development. While sulfur-containing compounds are of immense importance in pharmaceuticals, the choice of a suitable radioisotope for tracer studies is critical.[1][2] This document will explore the characteristics of ³⁷S, compare it with the more commonly used ³⁵S, and outline the theoretical considerations for its application.

Core Properties of Sulfur-37

Sulfur-37 is a radioactive isotope of sulfur with nuclear properties that distinguish it significantly from other sulfur isotopes. A summary of its key characteristics is presented below.

| Property | Value |

| Half-life | 5.05 minutes[3][4][5] |

| Decay Mode | Beta (β⁻) decay[3] |

| Decay Product | Chlorine-37 (³⁷Cl)[3] |

| Beta Energy (Max) | 4.865 MeV[3] |

| Spin and Parity | 7/2-[3] |

The most critical property of Sulfur-37 for its application in research is its extremely short half-life of 5.05 minutes.[3][4][5] This characteristic dictates the feasibility and design of any potential experiment.

Production of Sulfur-37

Sulfur-37 is not a naturally occurring isotope in significant quantities and must be produced artificially. One potential production method involves the neutron activation of a stable sulfur isotope, such as Sulfur-36 (³⁶S).[6] This process would typically require a nuclear reactor or a cyclotron to bombard a ³⁶S-enriched target with neutrons.

Due to its rapid decay, any application of ³⁷S necessitates on-site or very close proximity production.[7][8] The isotope must be used almost immediately after its generation, posing a significant logistical challenge for most research laboratories.

Challenges and Limitations in Research Applications

The primary obstacle to the widespread use of Sulfur-37 in drug development and biological research is its very short half-life. This presents several major challenges:

-

Limited Experimental Window: With a half-life of just over 5 minutes, more than 99% of a sample of ³⁷S will have decayed in under 40 minutes. This timeframe is insufficient for most biological experiments, such as studying drug metabolism, distribution, and excretion, which often require hours or even days of observation.

-

Rapid Radiosynthesis: The synthesis of a drug molecule labeled with ³⁷S would need to be extraordinarily fast, on the order of minutes from the production of the isotope to the purification of the final radiolabeled compound. This requires specialized, automated radiosynthesis modules and chemistries optimized for speed.

-

Logistical Constraints: The need for an on-site production facility like a cyclotron or reactor makes the use of ³⁷S prohibitively expensive and inaccessible for most research institutions.[7][8]

-

Low Specific Activity for Extended Studies: While the initial specific activity is high, it diminishes so rapidly that it becomes undetectable for longer-term studies.[9]

Comparative Analysis: Sulfur-37 vs. Sulfur-35

To understand the practical limitations of ³⁷S, it is useful to compare it with Sulfur-35 (³⁵S), a commonly used sulfur radioisotope in biological research.[10][11]

| Feature | Sulfur-37 (³⁷S) | Sulfur-35 (³⁵S) |

| Half-life | 5.05 minutes[3][4] | 87.5 days[4][12] |

| Beta Energy (Max) | 4.865 MeV[3] | 0.167 MeV[9] |

| Production | Requires on-site facility (e.g., cyclotron)[7] | Can be produced off-site and shipped[4] |

| Experimental Feasibility | Limited to very short-duration experiments | Suitable for long-term studies (e.g., metabolism, protein labeling)[13] |

| Handling | High initial radioactivity, but decays quickly | Lower energy beta emission, easier to shield, but longer-lasting waste |

The 87.5-day half-life of ³⁵S makes it far more practical for the vast majority of research applications, allowing for transportation, complex radiosynthesis, and extended experimental timelines.[4][9][12]

Theoretical Experimental Protocols for Sulfur-37

While practical applications are scarce, it is possible to outline theoretical experimental protocols that might be feasible given the appropriate infrastructure.

Ultrafast Radiosynthesis of a ³⁷S-labeled Compound

This protocol assumes the availability of an on-site cyclotron and a remote-controlled, automated synthesis module.

-

Production: Bombard an enriched ³⁶S target to produce ³⁷S.

-

Transfer: Pneumatically transfer the activated target to a shielded "hot cell" containing the synthesis module.

-

Rapid Synthesis: The ³⁷S, likely in a simple chemical form, is immediately reacted with a precursor molecule in a microfluidic device designed for rapid, high-yield reactions. The total synthesis time, from isotope delivery to final product, must be under 5-10 minutes.

-

Purification: An automated, rapid purification step (e.g., using a small HPLC column) is performed.

-

Immediate Use: The purified, ³⁷S-labeled compound is immediately transferred for use in the experimental assay.

Hypothetical Rapid In Vitro Binding Assay

This experiment would aim to measure the binding of a ³⁷S-labeled ligand to a receptor in real-time.

-

Preparation: Prepare cell membranes or purified receptors in a multi-well plate format compatible with a scintillation counter.

-

Ligand Addition: Add the freshly synthesized and purified ³⁷S-labeled ligand to the wells.

-

Rapid Incubation: Incubate for a very short, defined period (e.g., 1-2 minutes) to allow binding to occur.

-

Termination and Separation: Rapidly terminate the binding reaction and separate the bound from unbound ligand using a vacuum filtration manifold.

-

Counting: Immediately place the filter plate into a scintillation counter to measure the radioactivity, which corresponds to the amount of bound ligand. The entire process from ligand addition to counting must be completed within a few half-lives of ³⁷S.

Potential Niche Applications

Given its properties, any potential application of Sulfur-37 would be in fields that study extremely rapid dynamic processes. These are largely speculative and outside the typical scope of drug development:

-

Industrial Process Monitoring: Tracking the movement of sulfur-containing materials in fast-moving industrial processes, where the short half-life would ensure no residual radioactivity in the final product.[7]

-

Environmental Tracing: Studying the short-term atmospheric or aquatic dispersion of sulfur compounds over very small areas and short timescales.

-

Nuclear Physics Research: Use in experiments to study nuclear structure and decay properties.

Conclusion

While the chemistry of sulfur is central to a vast number of pharmaceuticals, the radioisotope Sulfur-37 is currently not a viable tool for mainstream drug development and biological research. Its extremely short half-life of 5.05 minutes imposes severe logistical and experimental constraints that are difficult and expensive to overcome. For studies requiring the tracing of sulfur-containing molecules, Sulfur-35, with its much longer half-life, remains the isotope of choice. Future advancements in rapid, automated radiosynthesis and the development of novel imaging techniques for high-energy beta emitters could potentially open niche applications for ³⁷S, but for the foreseeable future, its use will likely remain limited to specialized physics and industrial process studies.

Visualizations

Caption: Conceptual workflow for the production and use of Sulfur-37.

Caption: Decision tree for selecting a sulfur radioisotope.

Caption: Beta decay of Sulfur-37 to Chlorine-37.

References

- 1. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur-37 - isotopic data and properties [chemlin.org]

- 4. Clinisciences [clinisciences.com]

- 5. Sulfur-37 | H2S | CID 16048632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WebElements Periodic Table » Sulfur » isotope data [webelements.com]

- 7. iaea.org [iaea.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulfur - Wikipedia [en.wikipedia.org]

- 11. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]

- 12. Sulphur Isotopes - SEPM Strata [sepmstrata.org]

- 13. Synthesis of Sulfur-35-Labeled Trisulfides and GYY-4137 as Donors of Radioactive Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Beta Decay of Sulfur-37 to Chlorine-37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the beta decay of the neutron-rich isotope Sulfur-37 (³⁷S) to Chlorine-37 (³⁷Cl). It details the decay properties, experimental methodologies for its study, and explores the potential applications of the stable daughter isotope, ³⁷Cl, in pharmaceutical research.

Core Decay Properties of Sulfur-37

Sulfur-37 is a radioactive isotope with a half-life of 5.05 minutes that decays exclusively via beta-minus (β⁻) emission to the stable isotope Chlorine-37.[1] The total decay energy (Q-value) for this process has been determined to be 4.865 MeV.[1] The decay of ³⁷S primarily populates excited states of ³⁷Cl, which subsequently de-excite through the emission of gamma rays.

Quantitative Decay Data

The following tables summarize the key quantitative data for the beta decay of Sulfur-37.

Table 1: Nuclear Properties of Parent and Daughter Nuclides

| Nuclide | Half-life | Spin and Parity (Jπ) | Mass Excess (MeV) |

| ³⁷S | 5.05 (2) min[1] | 7/2⁻[1] | -26.896[1] |

| ³⁷Cl | Stable[2] | 3/2⁺ | -31.763 |

Table 2: Beta Decay Branching Ratios and Corresponding Chlorine-37 Energy Levels

| Beta Branch (%) | Log ft | Final State Energy in ³⁷Cl (keV) |

| 49 (4) | 5.2 | 3103.4 (3) |

| 35 (4) | 5.1 | 3740.4 (4) |

| 11.6 (12) | 5.4 | 4009.2 (4) |

| 2.8 (3) | 5.8 | 3706.0 (4) |

| 1.6 (2) | 5.2 | 0 |

Note: Log ft values are a measure of the probability of a beta decay transition, with lower values indicating more "allowed" transitions.

Table 3: Prominent Gamma-Ray Emissions from the De-excitation of Chlorine-37

| Energy (keV) | Relative Intensity (%) |

| 3103.4 (3) | 100 |

| 637.0 (2) | 71 (7) |

| 905.8 (3) | 23 (2) |

| 3740.4 (4) | 12.0 (12) |

| 2.8 (3) | 5.8 |

| 4009.2 (4) | 4.4 (4) |

| 602.6 (3) | 3.2 (3) |

Experimental Protocols for Studying the Beta Decay of Sulfur-37

The short half-life of Sulfur-37 necessitates its production and study using on-line isotope separation techniques. A common experimental workflow is outlined below.

Production of Sulfur-37

Sulfur-37 is typically produced via the (n,p) reaction on a stable Chlorine-37 target. High-flux neutron sources are used to irradiate a chlorine-containing compound.

-

Reaction: ³⁷Cl(n,p)³⁷S

-

Target: A stable chlorine compound, often a chloride salt.

-

Neutron Source: A nuclear reactor or a neutron generator.

Isotope Separation and Beam Formation

Due to the presence of other reaction products and the unreacted target material, the produced ³⁷S must be separated. Isotope Separation On-Line (ISOL) facilities are ideal for this purpose.[3]

-

Target Heating: The irradiated target is heated to high temperatures to diffuse out the volatile sulfur isotopes.

-

Ionization: The released sulfur atoms are ionized, typically in a hot plasma or surface ion source.

-

Mass Separation: The ionized atoms are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. This allows for the selection of a pure beam of ³⁷S ions.

Radiation Detection and Spectroscopy

The separated beam of ³⁷S is then directed to a detection station to measure the emitted beta particles and gamma rays.

-

Beta Detection: A plastic scintillator or a solid-state beta detector is used to detect the emitted beta particles. This provides information on the beta energy spectrum and can be used for timing purposes.

-

Beta-Gamma Coincidence Spectroscopy: To establish the decay scheme, beta-gamma coincidence measurements are crucial.[9][10][11][12] This technique involves detecting a beta particle and a subsequent gamma ray in a very short time window. By gating on a specific gamma-ray energy, the coincident beta spectrum can be analyzed to determine which beta branch feeds that particular excited state in the daughter nucleus. Similarly, gating on a specific portion of the beta spectrum reveals the coincident gamma rays.

Visualizing the Decay Process and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the beta decay pathway of Sulfur-37 and a typical experimental workflow for its study.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. References from selected dataset [nndc.bnl.gov]

- 3. ISOLDE | CERN [home.cern]

- 4. A Ge(Li) Spectrometer for Gamma Ray Astronomy | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 5. Fabrication, Properties and Applications of Ge(Li) Gamma Detectors [inis.iaea.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Table 3 from In-Situ Gamma-Ray Measurement Using Ge(Li) Detectors | Semantic Scholar [semanticscholar.org]

- 8. High Purity Germanium (HPGe) Radiation Detectors | Products | AMETEK ORTEC [ortec-online.com]

- 9. Alpha/Beta-gated Gamma-Gamma Spectroscopy of Mixed Fission Products for Trace Analysis | Journal Article | PNNL [pnnl.gov]

- 10. indico.global [indico.global]

- 11. mirion.com [mirion.com]

- 12. osti.gov [osti.gov]

A Technical Guide to the Natural Abundance and Production of Sulfur-36 for Sulfur-37 Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable isotope Sulfur-36 (³⁶S), focusing on its natural abundance, enrichment methodologies, and its critical role as a precursor for the production of the short-lived radioisotope Sulfur-37 (³⁷S). This document is intended to serve as a valuable resource for researchers and professionals in the fields of radiochemistry, nuclear medicine, and drug development who are interested in leveraging sulfur radiotracers for their studies.

Introduction to Sulfur-36 and Sulfur-37

Sulfur is an essential element in numerous biological molecules, including the amino acids cysteine and methionine, as well as a wide range of metabolites and therapeutic agents. The ability to trace the metabolic fate of these molecules in biological systems is a powerful tool in biochemical research and drug development. While the long-lived radioisotope Sulfur-35 (³⁵S) has been traditionally used for this purpose, its long half-life (87.5 days) can lead to challenges with waste disposal and long-term contamination.

Sulfur-37 (³⁷S) presents a compelling alternative. It is a short-lived radioisotope with a half-life of 5.05 minutes, decaying by beta emission to Chlorine-37. This short half-life makes it an ideal candidate for in vivo studies where rapid decay and minimal long-term radiation exposure are desirable. The primary production route for ³⁷S is through neutron capture by the stable isotope Sulfur-36 (³⁶S). However, the extremely low natural abundance of ³⁶S necessitates its enrichment to produce sufficient quantities of ³⁷S for practical applications.

Natural Abundance of Sulfur Isotopes

Sulfur has four naturally occurring stable isotopes. The natural abundance of these isotopes is summarized in the table below. As is evident, Sulfur-36 is the least abundant of the stable sulfur isotopes, which presents a significant challenge for its use as a target material for radioisotope production.

| Isotope | Natural Abundance (%) |

| ³²S | 94.93 |

| ³³S | 0.76 |

| ³⁴S | 4.29 |

| ³⁶S | 0.02 |

Enrichment of Sulfur-36

Due to its very low natural abundance, the enrichment of Sulfur-36 is a critical prerequisite for the efficient production of Sulfur-37. The primary method for enriching stable isotopes of sulfur is through gas centrifugation of sulfur hexafluoride (SF₆).

Gas Centrifugation of Sulfur Hexafluoride (SF₆)

Gas centrifugation is a widely used technique for isotope separation. The process leverages the small mass difference between the isotopes to achieve separation in a rapidly rotating cylinder. In the case of sulfur, the gaseous compound sulfur hexafluoride (SF₆) is used as the process gas.

Experimental Protocol Outline:

-

Feed Material Preparation: Natural sulfur is converted into highly pure sulfur hexafluoride (SF₆) gas.

-

Centrifuge Cascade: The SF₆ gas is introduced into a cascade of high-speed centrifuges.

-

Isotopic Separation: The heavier molecules containing ³⁶S (and other heavier isotopes like ³⁴S) are preferentially concentrated near the outer wall of the centrifuge, while the lighter molecules with ³²S are concentrated closer to the axis.

-

Extraction: The enriched and depleted streams are extracted from the centrifuges.

-

Multi-stage Enrichment: The process is repeated through a cascade of centrifuges to achieve the desired level of ³⁶S enrichment.

The enrichment of ³⁶S from its natural abundance of 0.02% to levels exceeding 90% is technically feasible but requires extensive and sophisticated infrastructure.

Electromagnetic Isotope Separation (EMIS)

Another, albeit less common for large-scale production, method for enriching sulfur isotopes is electromagnetic isotope separation (EMIS). This method utilizes the principle of mass spectrometry on a larger scale.

Experimental Protocol Outline:

-

Ionization: A sulfur-containing compound is vaporized and ionized.

-

Acceleration: The resulting ions are accelerated in an electric field.

-

Magnetic Deflection: The ion beam is passed through a strong magnetic field, which deflects the ions according to their mass-to-charge ratio.

-

Collection: The separated isotopic beams are collected in individual pockets.

EMIS can achieve very high enrichment levels but is generally a slower and more energy-intensive process compared to gas centrifugation, making it more suitable for producing smaller quantities of highly enriched isotopes.

Production of Sulfur-37

The most common method for producing Sulfur-37 is through the neutron capture reaction of enriched Sulfur-36. An alternative, though less direct, route involves the neutron irradiation of Argon-40.

The ³⁶S(n,γ)³⁷S Reaction

This reaction involves the capture of a thermal neutron by a ³⁶S nucleus, which then emits a gamma ray to become ³⁷S.

³⁶S + n → ³⁷S + γ

Experimental Protocol Outline:

-

Target Preparation: Highly enriched ³⁶S, typically in the form of elemental sulfur or a stable sulfur compound, is encapsulated in a suitable container (e.g., high-purity quartz ampoule).

-

Neutron Irradiation: The target is placed in a nuclear reactor and irradiated with a high flux of thermal neutrons. The irradiation time is typically short, on the order of a few minutes, due to the short half-life of ³⁷S.

-

Target Processing: After irradiation, the target is rapidly retrieved.

-

Radiochemical Separation: If the target material is not in the desired chemical form for the intended application, a rapid radiochemical separation may be necessary to isolate the ³⁷S. However, if the enriched sulfur target is of high purity, it can often be used directly.

The thermal neutron capture cross-section for ³⁶S is relatively small, which, combined with its low natural abundance, underscores the necessity of using highly enriched target material.

The ⁴⁰Ar(n,α)³⁷S Reaction

An alternative production route for ³⁷S involves the irradiation of Argon-40 with fast neutrons, which results in an alpha particle being ejected from the argon nucleus.

⁴⁰Ar + n → ³⁷S + α

Experimental Protocol Outline:

-

Target Preparation: A target of natural or enriched Argon-40, typically in a pressurized gas cell, is prepared.

-

Fast Neutron Irradiation: The argon target is irradiated with fast neutrons, which can be produced in a nuclear reactor or by an accelerator.

-

Separation of ³⁷S: The produced ³⁷S is deposited on the walls of the target container and can be recovered by rinsing with a suitable solvent.

This method has the advantage of starting with a more abundant target material (⁴⁰Ar has a natural abundance of 99.6%). However, it requires a source of fast neutrons, and the production cross-section may be lower than for the ³⁶S(n,γ)³⁷S reaction with thermal neutrons.

Applications in Research and Drug Development

The short-lived nature of ³⁷S makes it a valuable tool for dynamic studies in biochemistry and pharmacology. Its primary application is as a radiotracer to follow the metabolic fate of sulfur-containing compounds.

Workflow for a Typical Radiotracer Study:

-

Radiolabeling: A drug candidate or a molecule of interest is synthesized to incorporate ³⁷S. This requires rapid and efficient synthetic chemistry due to the short half-life of the isotope.

-

In Vitro / In Vivo Administration: The radiolabeled compound is introduced into a biological system (e.g., cell culture, animal model).

-

Dynamic Imaging/Sampling: Techniques like Positron Emission Tomography (PET) (though ³⁷S is a beta emitter, its decay can sometimes be imaged with specialized equipment) or rapid sampling of tissues and fluids are used to track the distribution and transformation of the radiolabeled compound over time.

-

Metabolite Analysis: The collected samples are analyzed to identify the various metabolites containing the ³⁷S label, providing insights into the drug's metabolism and pharmacokinetics.

Visualizations

Experimental Workflow for Sulfur-36 Enrichment and Sulfur-37 Production

Caption: Workflow for the enrichment of Sulfur-36 and subsequent production of Sulfur-37.

Logical Workflow for a Sulfur-37 Radiotracer Study in Drug Metabolism

Caption: Logical workflow for utilizing Sulfur-37 in a drug metabolism study.

Conclusion

Sulfur-36, despite its low natural abundance, is a crucial starting material for the production of the short-lived radioisotope Sulfur-37. The enrichment of ³⁶S, primarily through gas centrifugation, is a critical enabling step. The subsequent production of ³⁷S via neutron irradiation of enriched ³⁶S provides a valuable tool for researchers in the life sciences. The short half-life of ³⁷S makes it particularly well-suited for dynamic in vivo studies, offering a lower radiation dose and reduced long-term waste concerns compared to the more traditional ³⁵S. As advancements in isotope enrichment and rapid radiolabeling techniques continue, the use of Sulfur-37 as a radiotracer is poised to become an increasingly important methodology in drug discovery and development.

Unlocking Cellular Secrets: A Technical Guide to Short-Lived Sulfur Isotopes in Research and Drug Development

December 14, 2025

Executive Summary

Sulfur is a ubiquitous element in biology, forming the cornerstone of essential amino acids, cofactors, and a vast array of metabolites. The study of sulfur metabolism and the function of sulfur-containing biomolecules provides a critical window into cellular health and disease. Short-lived sulfur isotopes, both radioactive and stable, offer powerful tools for researchers, scientists, and drug development professionals to trace, quantify, and visualize these processes with high precision. This technical guide explores the potential research applications of four key short-lived sulfur isotopes: Sulfur-35 (³⁵S), Sulfur-34 (³⁴S), Sulfur-33 (³³S), and the positron-emitting Sulfur-31 (³¹S). For each isotope, this document provides a comprehensive overview of its properties, potential research applications, detailed experimental protocols, and quantitative data to facilitate the design and execution of novel studies in drug discovery and biomedical research.

Sulfur-35 (³⁵S): A Workhorse for Radiotracer Studies

With a convenient half-life and clear beta emission, Sulfur-35 has long been a valuable tool in biomedical research. Its ability to be incorporated into key biological molecules makes it ideal for tracing metabolic pathways and quantifying protein dynamics.

Properties of Sulfur-35

| Property | Value |

| Half-life | 87.37 days[1] |

| Decay Mode | Beta (β⁻) emission[1] |

| Beta Energy (E_max) | 0.167 MeV |

| Commonly Labeled Molecules | Methionine, Cysteine, Sulfonamides[2][3] |

Potential Research Areas

-

Drug Metabolism and Pharmacokinetics (DMPK): ³⁵S-labeled drug candidates can be used in in vitro and in vivo studies to track their absorption, distribution, metabolism, and excretion (ADME). This is particularly useful for sulfur-containing drugs like sulfonamides.

-

Protein Synthesis and Degradation: Pulse-chase experiments using [³⁵S]methionine allow for the precise measurement of protein synthesis rates and degradation kinetics, providing insights into protein homeostasis in various disease models.

-

Post-Translational Modifications: Investigating sulfation, a critical post-translational modification, can be facilitated by tracing the incorporation of ³⁵S from labeled precursors.

Experimental Protocols

This protocol is designed to determine the relative half-life of a target protein.

Materials:

-

Cells of interest

-

Complete growth medium

-

Methionine/Cysteine-free DMEM

-

Dialyzed Fetal Bovine Serum (FBS)

-

[³⁵S]methionine (>1000 Ci/mmol)

-

Chase medium (complete medium with excess unlabeled methionine and cysteine)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific to the protein of interest

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate cells to be 60-70% confluent on the day of the experiment.

-

Starvation: Wash cells twice with warm PBS and then incubate in methionine/cysteine-free DMEM supplemented with dialyzed FBS for 30-60 minutes to deplete intracellular pools of unlabeled methionine.[3]

-

Pulse Labeling: Remove the starvation medium and add pre-warmed labeling medium containing 100-250 µCi/mL of [³⁵S]methionine. Incubate for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.[4]

-

Chase: Remove the labeling medium, wash the cells twice with warm PBS, and add pre-warmed chase medium. This is time point zero.

-

Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

-

Analysis:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled protein by autoradiography or phosphorimaging.

-

Quantify the band intensity at each time point to determine the protein half-life.

-

This protocol measures the total amount of radiolabeled protein synthesized.

Materials:

-

[³⁵S]-labeled cell lysate

-

10% and 25% Trichloroacetic acid (TCA) solutions

-

Ethanol

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Lysate Preparation: Lyse cells labeled with [³⁵S]methionine.

-

Precipitation:

-

Take a small aliquot (e.g., 20 µL) of the lysate.

-

Add an equal volume of 10% TCA and incubate on ice for 10 minutes.

-

Spot the mixture onto a glass fiber filter.

-

Wash the filter twice with 10% TCA and once with ethanol.[5]

-

-

Scintillation Counting:

-

Dry the filter completely.

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Experimental Workflow Visualization

Caption: Workflow for a ³⁵S-methionine pulse-chase experiment.

Sulfur-34 (³⁴S): A Stable Isotope for Quantitative Proteomics and Metabolic Tracing

As a stable, non-radioactive isotope, Sulfur-34 provides a safe and powerful alternative for quantitative studies of the proteome and metabolic pathways. Its incorporation into proteins and metabolites allows for their differentiation from their lighter counterparts by mass spectrometry.

Properties of Sulfur-34

| Property | Value |

| Natural Abundance | 4.29%[1] |

| Mass | 33.967867 u |

| Detection Method | Mass Spectrometry |

| Commonly Labeled Molecules | Methionine, Cysteine, Sulfate |

Potential Research Areas

-

Quantitative Proteomics (SULAQ): Similar to the widely used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique, Sulfur-34 can be used for Stable Isotope Labeling with Amino Acids for Quantification (SULAQ). This allows for the precise relative quantification of thousands of proteins between different cell populations.[6]

-

Metabolic Flux Analysis: By providing cells with ³⁴S-labeled precursors (e.g., sulfate), the flow of sulfur through various metabolic pathways can be traced, providing insights into metabolic reprogramming in cancer and other diseases.

-

Drug Target Engagement: ³⁴S-labeled amino acids can be incorporated into proteins to study changes in protein conformation or interactions upon drug binding.

Experimental Protocol

This protocol outlines a general workflow for a SULAQ experiment, adapted from SILAC principles.

Materials:

-

Cell lines of interest

-

SILAC-grade DMEM/RPMI medium lacking L-lysine, L-arginine, and L-methionine

-

"Light" L-lysine, L-arginine, and L-methionine

-

"Heavy" ³⁴S-L-methionine (and potentially heavy Lys/Arg for multiplexing)

-

Dialyzed FBS

-

Cell lysis buffer

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Adaptation:

-

Culture two populations of cells.

-

For the "light" population, use the SILAC medium supplemented with light amino acids.

-

For the "heavy" population, use the SILAC medium supplemented with heavy ³⁴S-methionine (and light Lys/Arg).

-

Grow the cells for at least 6-8 doublings to ensure >97% incorporation of the heavy amino acid.

-

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Harvest and Lysis:

-

Harvest both "light" and "heavy" cell populations.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by high-resolution LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ³⁴S label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratio of the "light" and "heavy" peptide pairs.

-

Experimental Workflow Visualization

Caption: Workflow for a SULAQ-based quantitative proteomics experiment.

Sulfur-33 (³³S): A Unique Probe for Structural Biology

Sulfur-33 is the only stable isotope of sulfur with a nuclear spin, making it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. Although its low natural abundance and quadrupolar nature present challenges, ³³S NMR offers a unique tool to probe the local electronic environment of sulfur atoms in molecules.

Properties of Sulfur-33

| Property | Value |

| Natural Abundance | 0.76%[1] |

| Nuclear Spin (I) | 3/2 |

| Gyromagnetic Ratio (γ) | 2.054 x 10⁷ rad T⁻¹ s⁻¹ |

| Detection Method | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Potential Research Areas

-

Structural Biology: ³³S NMR can provide information about the structure and dynamics of sulfur-containing sites in proteins, such as metalloproteins with sulfur-containing ligands.

-

Metabolomics: Characterization of sulfur-containing metabolites in complex mixtures.

-

Drug-Target Interaction: Observing changes in the ³³S NMR signal upon drug binding can provide insights into the binding mode and conformational changes at sulfur-containing residues.

Experimental Protocol

Due to the low sensitivity and broad lines associated with ³³S NMR, careful experimental design is crucial.

Key Considerations:

-

Isotopic Enrichment: For biological macromolecules, enrichment with ³³S is often necessary to obtain a detectable signal.

-

High Magnetic Fields: Higher field strengths improve both sensitivity and resolution.

-

Cryoprobes: Using cryogenically cooled probes can significantly enhance the signal-to-noise ratio.[7]

-

Sample Conditions: Experiments should be performed on highly concentrated, low-viscosity samples to minimize line broadening.

-

Pulse Sequences: Specialized pulse sequences may be required to overcome the challenges of broad lines and rapid relaxation.

A Conceptual Protocol for ³³S NMR of a ³³S-Enriched Protein:

-

Protein Expression and Purification: Express the protein of interest in a minimal medium supplemented with ³³S-labeled precursors (e.g., [³³S]cysteine and [³³S]methionine). Purify the labeled protein to high homogeneity.

-

Sample Preparation: Concentrate the protein to the highest possible concentration without causing aggregation. The buffer should be of low viscosity.

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a cryoprobe.

-

Optimize the acquisition parameters, including the pulse width, relaxation delay, and number of scans.

-

Employ appropriate pulse sequences to acquire the ³³S NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data using NMR software.

-

Analyze the chemical shifts and line widths to gain insights into the local environment of the sulfur atoms.

-

Logical Relationship Visualization

Caption: Logical relationship of ³³S NMR in structural analysis.

Sulfur-31 (³¹S): A Promising Candidate for PET Imaging

The development of novel positron-emitting radiotracers is a major focus in molecular imaging. With its short half-life and positron emission, Sulfur-31 holds potential for the development of new PET imaging agents for oncology and other diseases.

Properties of Sulfur-31

| Property | Value |

| Half-life | 2.55 seconds |

| Decay Mode | Positron (β⁺) emission |

| Positron Energy (E_max) | 4.39 MeV |

| Production Method | Cyclotron (e.g., ³²S(p,pn)³¹S or ³¹P(p,n)³¹S) |

Potential Research Areas

-

Oncology Imaging: ³¹S-labeled amino acids or other tumor-targeting molecules could be developed as PET tracers for imaging tumor metabolism and proliferation.

-

Cardiology: Tracing sulfur metabolism in the heart could provide new diagnostic tools for cardiovascular diseases.

-

Neuroimaging: Investigating the role of sulfur-containing neurotransmitters and metabolites in neurological disorders.

Conceptual Experimental Workflow

The extremely short half-life of ³¹S presents significant challenges, requiring rapid synthesis and purification of the radiotracer at the imaging site.

Conceptual Steps:

-

Cyclotron Production: Produce ³¹S via a suitable nuclear reaction in a medical cyclotron located in close proximity to the PET scanner.

-

Rapid Radiosynthesis: Develop an automated and rapid radiosynthesis module to incorporate ³¹S into the desired tracer molecule. This would likely involve novel, fast chemical reactions.

-

Purification and Quality Control: Implement a rapid purification method (e.g., automated HPLC) and quality control checks to ensure the radiochemical purity and specific activity of the tracer.

-

Patient Administration and PET Imaging: Immediately administer the purified ³¹S-labeled tracer to the patient and acquire dynamic PET images.

Experimental Workflow Visualization

Caption: Conceptual workflow for ³¹S-based PET imaging.

Conclusion and Future Perspectives

Short-lived sulfur isotopes offer a diverse and powerful toolkit for researchers in the life sciences and drug development. While ³⁵S remains a robust and widely used radiotracer, the expanding applications of stable isotopes like ³⁴S in quantitative proteomics are opening new avenues for systems-level analysis. The technical challenges associated with ³³S NMR and the extremely short half-life of ³¹S currently limit their widespread use. However, ongoing advancements in NMR technology and radiochemistry hold the promise of unlocking the full potential of these unique isotopic probes. Future research in this area will likely focus on developing more efficient methods for producing and incorporating these isotopes, as well as designing novel applications to address pressing questions in biology and medicine. The continued exploration of the sulfur isotopologue landscape will undoubtedly lead to new discoveries and a deeper understanding of the intricate roles of sulfur in living systems.

References

- 1. Isotopes of sulfur - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 33S NMR: Recent Advances and Applications [mdpi.com]

Introduction to Sulfur-37 for Non-Nuclear Scientists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the short-lived radioisotope Sulfur-37 (³⁷S), designed for an audience with a strong scientific background but without specialized knowledge in nuclear science. Due to its very short half-life, ³⁷S is not commonly used in research; however, this document outlines its fundamental properties, potential production methods, and hypothetical applications in tracer studies relevant to drug development and other life sciences research. The information presented is a synthesis of available nuclear data and extrapolations from established radiochemical principles for other short-lived isotopes.

Core Properties of Sulfur-37

Sulfur-37 is a radioactive isotope of sulfur with a nucleus containing 16 protons and 21 neutrons. Its key characteristics are summarized in the table below.

| Property | Value |

| Half-life (T½) | 5.05 ± 0.02 minutes |

| Decay Mode | Beta minus (β⁻) decay (100%) |

| Decay Product | Chlorine-37 (³⁷Cl) (stable) |

| Decay Energy | 4.865 MeV |

| Nuclear Spin and Parity | 7/2⁻ |

| Isotopic Mass | 36.97112550 u |

| Parent Nuclides | ³⁷P, ³⁸P |

Production of Sulfur-37

The most viable method for producing Sulfur-37 is through neutron capture by the stable isotope Sulfur-36 (³⁶S). This process, denoted as the ³⁶S(n,γ)³⁷S reaction, involves irradiating a target enriched in ³⁶S with neutrons in a nuclear reactor.

Nuclear Reaction Data

| Reaction | Target Isotope Abundance | Thermal Neutron Cross-Section (σ) |

| ³⁶S(n,γ)³⁷S | 0.02% (natural sulfur) | 230 ± 20 millibarns (mb)[1] |

Hypothetical Production Protocol

Given the short half-life of ³⁷S, a rapid production and processing workflow is essential. The following outlines a theoretical protocol for its production.

-

Target Preparation:

-

Use elemental sulfur or a stable, heat-resistant sulfur compound (e.g., zinc sulfide, ZnS) highly enriched in ³⁶S. Enrichment is crucial due to the low natural abundance of ³⁶S.

-

Encapsulate the target material in a high-purity, low-neutron-activation container, such as quartz or aluminum.

-

-

Irradiation:

-

Irradiate the target in a nuclear reactor with a high thermal neutron flux.

-

The irradiation time should be optimized based on the neutron flux and the half-life of ³⁷S. A common practice for short-lived isotopes is to irradiate for a period of 1 to 2 half-lives to approach saturation activity without producing excessive longer-lived impurities.

-

-

Post-Irradiation Processing:

-

Rapidly transfer the irradiated target from the reactor to a hot cell for processing using a pneumatic transfer system.

-

The subsequent purification steps must be performed quickly to minimize decay losses.

-

References

Methodological & Application

Application Notes and Protocols for the Production of Sulfur-37 via Neutron Activation of Sulfur-36

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of the short-lived radioisotope Sulfur-37 (³⁷S) through the neutron activation of enriched Sulfur-36 (³⁶S). Due to its short half-life, ³⁷S presents unique challenges and opportunities as a potential radiotracer in specialized research applications, including drug development.

Introduction

Sulfur is a crucial element in a vast array of pharmaceuticals and biomolecules. The ability to trace the metabolic fate of sulfur-containing compounds is of significant interest in drug discovery and development. While the long-lived isotope Sulfur-35 (³⁵S) is commonly used for such studies, the short-lived positron-emitting isotope Sulfur-37 offers the potential for in vivo imaging techniques like Positron Emission Tomography (PET), providing real-time kinetic data.

The production of ³⁷S is achieved via the neutron capture reaction:

³⁶S (n,γ) ³⁷S

This process involves the irradiation of a target enriched in the stable isotope ³⁶S with thermal neutrons in a nuclear reactor. The resulting ³⁷S has a half-life of 5.05 minutes and decays via beta emission to Chlorine-37 (³⁷Cl), emitting a characteristic high-energy gamma-ray at 3.103 MeV, which is used for its detection and quantification.[1]

Key Nuclear Data and Properties

A summary of the key nuclear data for the production and detection of Sulfur-37 is presented in the table below.

| Parameter | Value | Reference |

| Nuclear Reaction | ³⁶S(n,γ)³⁷S | [1] |

| Target Isotope | ³⁶S | [1] |

| Natural Abundance of ³⁶S | 0.016% | [2] |

| Product Isotope | ³⁷S | [1] |

| Half-life of ³⁷S | 5.05 minutes | [1] |

| Decay Mode of ³⁷S | Beta decay (β⁻) | |

| Primary Gamma-ray Energy | 3.103 MeV | [1] |

| Daughter Isotope | ³⁷Cl (stable) |

Experimental Protocol: Production of Sulfur-37

This protocol outlines the steps for producing and quantifying ³⁷S using a research nuclear reactor.

Target Preparation

-

Target Material: Procure isotopically enriched elemental Sulfur-36 (³⁶S). The enrichment level should be as high as possible (e.g., >90%) to maximize ³⁷S production and minimize the formation of other radioactive sulfur isotopes.

-

Chemical Form: Elemental sulfur powder is a suitable target material.[1]

-

Mass of Target: A typical target mass can range from 10 to 100 mg, depending on the desired activity and the neutron flux of the reactor.

-

Encapsulation:

-

Accurately weigh the enriched ³⁶S powder.

-

Press the powder into a small, coherent pellet using a pellet press. This increases the density of the target material.

-

Place the pellet into a high-purity quartz or aluminum irradiation capsule.[3][4][5]

-

Seal the capsule. For aluminum capsules, this is typically done by welding. Quartz capsules can be flame-sealed. The capsule must be robust enough to withstand the reactor environment.

-

Perform a leak test on the sealed capsule to ensure its integrity.

-

Irradiation

-

Neutron Source: A research nuclear reactor with a high thermal neutron flux is required. Facilities like the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory provide thermal neutron fluxes on the order of 10¹⁴ to 10¹⁵ n/cm²·s.[6][7]

-

Irradiation Position: The target capsule should be placed in a location within the reactor core that has a well-characterized high thermal neutron flux.

-

Irradiation Time: Due to the short 5.05-minute half-life of ³⁷S, the irradiation time should be carefully chosen to approach saturation activity without being unnecessarily long. The activity of ³⁷S will build up and approach a maximum level (saturation) after approximately 5-6 half-lives.

The fraction of saturation activity as a function of irradiation time is given by: 1 - e^(-λt) where λ is the decay constant (0.693 / T½) and t is the irradiation time.

Irradiation Time (min) Number of Half-lives Fraction of Saturation Activity 5.05 1 50.0% 10.1 2 75.0% 15.15 3 87.5% 20.2 4 93.8% 25.25 5 96.9% An irradiation time of 15-20 minutes is recommended as a good balance between achieving high activity and practical considerations for rapid post-irradiation processing.

Post-Irradiation Handling and Analysis

Given the short half-life, all post-irradiation steps must be performed rapidly and efficiently.

-

Rapid Transfer: Utilize a pneumatic transfer system ("rabbit system") if available at the reactor facility to quickly move the irradiated capsule from the reactor core to a hot cell for processing.

-

Capsule Opening: In a shielded hot cell, carefully open the irradiation capsule using appropriate remote handling tools.

-

Sample Preparation for Counting:

-

Transfer the irradiated sulfur pellet to a pre-weighed counting vial.

-

For quantitative analysis, the geometry of the sample for counting must be reproducible.

-

-

Gamma-Ray Spectroscopy:

-

Immediately place the sample in a calibrated high-purity germanium (HPGe) detector.

-

Acquire a gamma-ray spectrum for a predefined counting time (e.g., 5-10 minutes).

-

Identify the prominent 3.103 MeV gamma-ray peak corresponding to the decay of ³⁷S.[1]

-

The activity of ³⁷S can be calculated using the following formula:

Activity (Bq) = (Net Counts in 3.103 MeV peak) / (Counting Time * Gamma-ray Intensity * Detector Efficiency)

-

Net Counts: The area under the 3.103 MeV photopeak after background subtraction.

-

Gamma-ray Intensity: The probability of a 3.103 MeV gamma-ray being emitted per decay of a ³⁷S nucleus.

-

Detector Efficiency: The efficiency of the HPGe detector at 3.103 MeV for the specific sample geometry. This must be determined using a calibrated radioactive source with a gamma-ray emission near this energy, or through validated detector modeling.

-

-

Radiochemical Purification (if necessary)